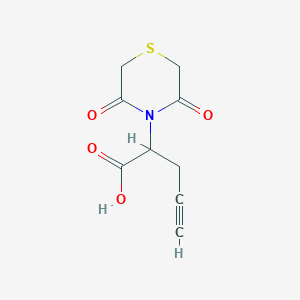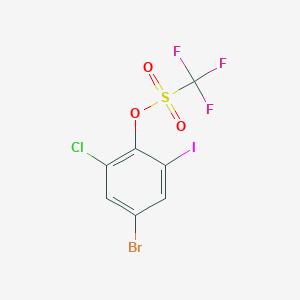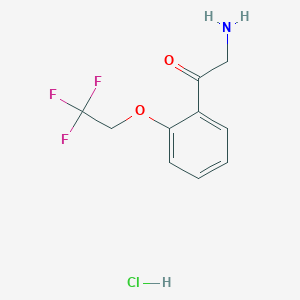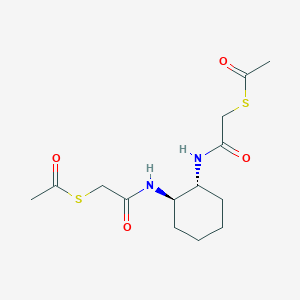![molecular formula C8H4FIO2 B12837178 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)
7-Fluoro-6-iodobenzo[b]furan-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6-iodobenzo[b]furan-3(2H)-one is a heterocyclic compound that features both fluorine and iodine substituents on a benzofuran core
Preparation Methods
The synthesis of 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one typically involves a multi-step process. One common method includes the palladium-catalyzed regioselective synthesis using 1,2,3-triiodobenzenes and benzylketones . This method involves a tandem α-arylation/intramolecular O-arylation reaction, which is highly chemoselective and efficient. The reaction conditions are optimized to tolerate a wide range of functional groups, making this method scalable and general in scope .
Chemical Reactions Analysis
7-Fluoro-6-iodobenzo[b]furan-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the iodine or fluorine substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the iodine position due to its reactivity. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride
Scientific Research Applications
7-Fluoro-6-iodobenzo[b]furan-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including potential anticancer agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and other biochemical processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorine and iodine substituents play a crucial role in its binding affinity and specificity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 7-Fluoro-6-iodobenzo[b]furan-3(2H)-one include:
7-Iodobenzo[b]furan: Lacks the fluorine substituent, which affects its reactivity and applications.
6-Fluorobenzo[b]furan: Lacks the iodine substituent, leading to different chemical properties and uses.
2-Aroyl-5-iodobenzo[b]furan-3-ol: Contains additional functional groups that modify its biological activity and chemical behavior
Properties
Molecular Formula |
C8H4FIO2 |
|---|---|
Molecular Weight |
278.02 g/mol |
IUPAC Name |
7-fluoro-6-iodo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4FIO2/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2H,3H2 |
InChI Key |
UUJLRTZEIITXBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=C(C=C2)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


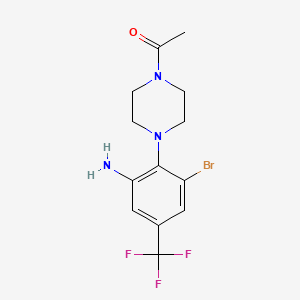
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)
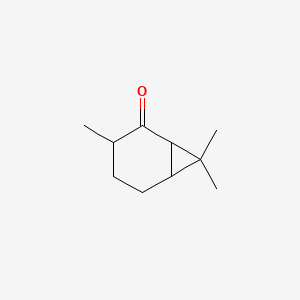
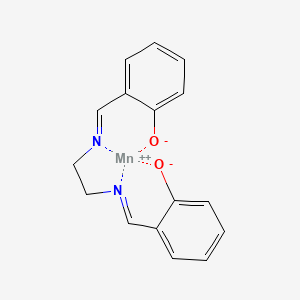
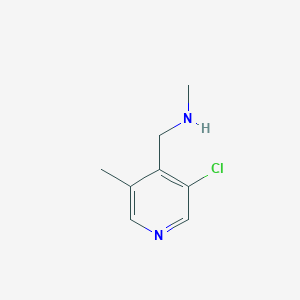
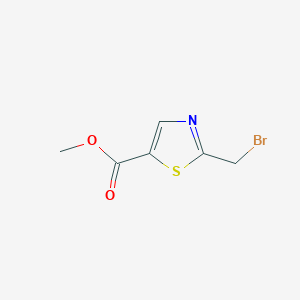
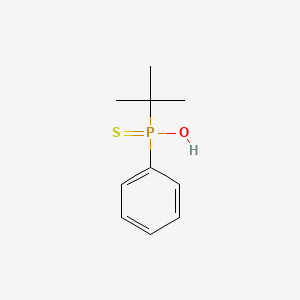
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
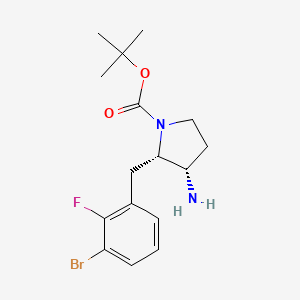
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)
